Cas no 2877686-39-8 (4-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine)
![4-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine structure](https://ja.kuujia.com/scimg/cas/2877686-39-8x500.png)
4-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
- 2877686-39-8
- F6790-3110
- AKOS040874328
- 4-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
-
- インチ: 1S/C20H24N6O/c1-2-7-24(8-3-1)18-14-19(23-15-22-18)25-9-11-26(12-10-25)20-16-5-13-27-17(16)4-6-21-20/h4-6,13-15H,1-3,7-12H2
- InChIKey: ZLGROEACRFYMRO-UHFFFAOYSA-N
- SMILES: O1C=CC2=C1C=CN=C2N1CCN(C2C=C(N=CN=2)N2CCCCC2)CC1
計算された属性
- 精确分子量: 364.20115941g/mol
- 同位素质量: 364.20115941g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 27
- 回転可能化学結合数: 3
- 複雑さ: 479
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 61.5Ų
4-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6790-3110-1mg |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine |
2877686-39-8 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6790-3110-5μmol |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine |
2877686-39-8 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6790-3110-50mg |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine |
2877686-39-8 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6790-3110-3mg |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine |
2877686-39-8 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6790-3110-100mg |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine |
2877686-39-8 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6790-3110-20μmol |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine |
2877686-39-8 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6790-3110-75mg |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine |
2877686-39-8 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6790-3110-2μmol |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine |
2877686-39-8 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6790-3110-10μmol |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine |
2877686-39-8 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6790-3110-5mg |
4-(4-{furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine |
2877686-39-8 | 5mg |
$103.5 | 2023-09-07 |
4-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
4-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidineに関する追加情報
4-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine: A Comprehensive Overview
The compound CAS No 2877686-39-8, also known as 4-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine, is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a pyrimidine core, a furo[3,2-c]pyridine moiety, and a piperazine ring. These structural elements contribute to its potential as a bioactive agent with diverse therapeutic applications.
The synthesis of this compound involves a series of intricate chemical reactions, including coupling reactions and cyclization processes. The incorporation of the furo[3,2-c]pyridine group is particularly noteworthy, as it introduces aromaticity and enhances the compound's stability. Recent studies have demonstrated that this group can also modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets.
One of the most promising aspects of this compound is its ability to act as a ligand for various protein targets. For instance, research has shown that it exhibits potent binding affinity for certain G-protein coupled receptors (GPCRs), making it a valuable tool in drug discovery efforts targeting diseases such as cancer and neurodegenerative disorders. The piperazine ring plays a critical role in these interactions, as it provides a rigid framework for hydrogen bonding and other non-covalent interactions.
Moreover, the presence of the piperidine group in the molecule adds another layer of functional diversity. Piperidine moieties are known for their ability to enhance membrane permeability and improve bioavailability. This makes the compound an attractive candidate for oral drug delivery systems. Recent in vivo studies have confirmed that this compound demonstrates excellent pharmacokinetic properties, including high absorption rates and prolonged half-life.
In terms of therapeutic applications, this compound has shown particular promise in oncology research. Preclinical trials have revealed that it exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to target specific signaling pathways involved in cancer cell proliferation and survival. Additionally, studies have highlighted its potential as an anti-inflammatory agent, with evidence suggesting that it can inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.
The development of this compound has also been influenced by advancements in computational chemistry. Researchers have employed molecular docking simulations to predict its binding modes with various protein targets. These simulations have provided valuable insights into the molecular mechanisms underlying its bioactivity, enabling further optimization of its structure for improved efficacy.
In conclusion, 4-(4-{Furo[3,2-c]pyridin-4-yl}piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine represents a cutting-edge chemical entity with significant potential in drug development. Its unique structure, combined with its favorable pharmacokinetic properties and diverse biological activities, positions it as a key player in the fight against various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the field of medicinal chemistry.
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